Laudanosoline Laudanosoline Laudanosoline is a member of isoquinolines.
Brand Name: Vulcanchem
CAS No.: 485-33-6
VCID: VC0191699
InChI: InChI=1S/C17H19NO4/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,19-22H,4-6H2,1H3
SMILES: CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O
Molecular Formula: C17H19NO4·HBr·3H2O
Molecular Weight: 436.29

Laudanosoline

CAS No.: 485-33-6

Cat. No.: VC0191699

Molecular Formula: C17H19NO4·HBr·3H2O

Molecular Weight: 436.29

* For research use only. Not for human or veterinary use.

Laudanosoline - 485-33-6

CAS No. 485-33-6
Molecular Formula C17H19NO4·HBr·3H2O
Molecular Weight 436.29
IUPAC Name 1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol
Standard InChI InChI=1S/C17H19NO4/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,19-22H,4-6H2,1H3
SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O

Chemical Identity and Structure

Laudanosoline, also known by its systematic name 1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol, is classified as a member of the isoquinoline family of compounds. It has a molecular formula of C17H19NO4 and a molecular weight of 301.34 g/mol . The compound is characterized by its tetrahydroisoquinoline core structure featuring hydroxyl groups at positions 6 and 7, combined with a 3,4-dihydroxyphenyl (catechol) group attached via a methylene bridge at position 1, and a methyl substituent on the nitrogen at position 2.

Physical and Chemical Properties

The physical and chemical properties of laudanosoline are summarized in the following table:

PropertyValue
PubChem CID92716
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
IUPAC Name1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol
Chemical ClassIsoquinolines, Benzylisoquinoline alkaloids
Synonyms485-33-6, (R,S)-Laudanosoline, DL-LAUDANOSOLINE HYDROBROMIDE TRIHYDRATE

The compound has been cataloged in various chemical databases and is identified by multiple synonyms, including its CAS registry number 485-33-6 . These identifiers facilitate cross-referencing across different chemical repositories and research literature.

Structural Features

The structural backbone of laudanosoline consists of a 1,2,3,4-tetrahydroisoquinoline core with specific functional groups that contribute to its chemical reactivity and biological significance. The presence of four hydroxyl groups—two on the isoquinoline moiety (positions 6 and 7) and two on the phenyl ring (positions 3' and 4')—makes laudanosoline highly susceptible to oxidation reactions and provides sites for potential derivatization. This structural configuration is crucial for understanding its role in biosynthetic pathways and its potential for pharmaceutical applications.

Biosynthetic Significance

Role in Alkaloid Biosynthesis

Laudanosoline occupies a pivotal position in the biosynthesis of morphine alkaloids and related compounds in various plant species. Research indicates that laudanosoline serves as a key intermediate in these biosynthetic pathways, with particular emphasis on its role as a precursor to more complex alkaloids through oxidative coupling reactions .

The compound's significance in natural product biochemistry is highlighted by studies investigating laudanosoline-4':6-dimethyl ether, which has been postulated as a phenolic precursor in the biogenesis of morphine alkaloids and aporphine alkaloids . This research underscores the importance of laudanosoline derivatives in understanding the biosynthetic mechanisms underlying the production of pharmacologically significant alkaloids.

Oxidative Phenol Coupling

Oxidative phenol coupling represents a critical transformation in the biosynthesis of various alkaloids, with laudanosoline serving as a substrate for these reactions. Historical investigations into the biogenesis of morphine alkaloids have explored the synthesis and potential coupling reactions of laudanosoline derivatives, including laudanosoline-4':6-dimethyl ether and laudanosoline-4':6-diisopropyl ether . These studies have contributed to our understanding of the complex biochemical pathways involved in alkaloid production in plants.

Pharmaceutical Research and Applications

Antiviral Drug Development

One of the most promising applications of laudanosoline lies in the development of antiviral compounds, particularly against influenza viruses. Recent research has focused on designing and synthesizing derivatives of laudanosoline to enhance their potency as influenza PA N endonuclease inhibitors . The PA N endonuclease component of the viral RNA-dependent RNA polymerase represents an important target for antiviral drug development due to the growing emergence of highly pathogenic influenza viruses and increasing resistance to existing antiviral medications.

Scientists have synthesized a series of 1,3-cis-N-substituted-1,2,3,4-tetrahydroisoquinoline derivatives based on d,l-laudanosoline to exploit specific binding pockets in the PA N endonuclease . This research has yielded promising results, with one lead compound (designated as compound 35) demonstrating potent and broad anti-influenza virus effects. This compound exhibited EC50 values ranging from 0.43 to 1.12 μM in vitro, along with good inhibitory activity in a mouse model .

Mechanism of Action

Mechanistic studies have revealed that laudanosoline derivatives exert their antiviral effects by binding tightly to the PA N endonuclease of RNA-dependent RNA polymerase, effectively blocking viral replication . This mode of action represents a potentially valuable approach to combating influenza infections, especially in the context of emerging viral strains and resistance to current therapeutic options.

The study of these compounds establishes the importance of 1,2,3,4-tetrahydroisoquinoline-6,7-diol-based derivatives for the development of novel PA N inhibitors against influenza viruses . This research direction highlights the pharmaceutical potential of laudanosoline as a scaffold for designing targeted antiviral agents.

Related Compounds

Laudanine

Laudanine represents a structurally related compound to laudanosoline, characterized as a benzyltetrahydroisoquinoline that is essentially norlaudanosoline carrying four methyl substituents at positions N-1, O-6, O-7, and O-4' . This compound has been identified in various plant species, including Papaver somniferum (opium poppy) and Stephania macrantha .

The structural relationship between laudanosoline and laudanine illustrates the diversity of benzylisoquinoline alkaloids found in nature and provides insights into the biochemical transformations that connect these compounds in biosynthetic pathways. Laudanine is classified as a benzyltetrahydroisoquinoline, a benzylisoquinoline alkaloid, a member of phenols, and an aromatic ether .

Synthetic Derivatives

The development of synthetic derivatives of laudanosoline has been a focus of research aimed at enhancing its biological activities and pharmaceutical properties. Various ethers and other functional derivatives have been synthesized to investigate structure-activity relationships and to optimize desired properties . These synthetic approaches contribute to our understanding of the chemical behavior of laudanosoline and provide valuable tools for exploring its potential applications.

Chemical Synthesis Approaches

Synthetic Methodologies

Research into the synthesis of laudanosoline and its derivatives has employed various chemical approaches, including attempts to synthesize laudanosoline-4':6-diisopropyl ether and laudanosoline-4':6-dimethyl ether . These synthetic efforts serve dual purposes: they provide access to compounds for biological testing, and they help elucidate the mechanisms underlying the natural biosynthesis of related alkaloids.

The challenges associated with synthesizing laudanosoline derivatives are reflected in the documented attempts and strategies discussed in the literature . These synthetic investigations have contributed to our understanding of the chemical reactivity of the tetrahydroisoquinoline scaffold and have informed approaches to modifying its structure for specific applications.

Current Research Trends and Future Perspectives

Emerging Applications

Current research on laudanosoline continues to explore its potential applications in various fields, with particular emphasis on its role as a structural template for drug development. The successful identification of laudanosoline derivatives with antiviral activity suggests promising directions for future research, potentially extending to other therapeutic areas beyond influenza treatment .

Biosynthetic Engineering

Advances in synthetic biology and metabolic engineering offer opportunities to explore the biosynthetic pathways involving laudanosoline in greater detail. These approaches could facilitate the production of laudanosoline and its derivatives in engineered microorganisms, potentially providing more efficient routes to these compounds compared to traditional chemical synthesis or extraction from plant sources.

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